H-Gly-Gly-AMC

Descripción general

Descripción

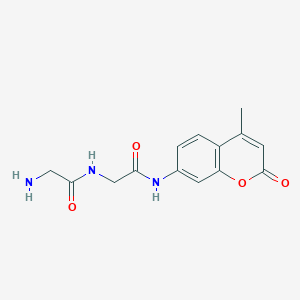

H-Gly-Gly-AMC is a fluorogenic substrate used for detecting the activity of bacterial proteases from P. aeruginosa and S. aureus . The AMC (7-amino-4-methylcoumarin) is released and its fluorescence can be used to quantify the protease activity .

Molecular Structure Analysis

H-Gly-Gly-AMC is a peptidyl-AMC substrate containing a C-terminal 7-amino-4-methylcoumarin (AMC) . The molecular formula is C14H15N3O4 .Chemical Reactions Analysis

H-Gly-Gly-AMC is used in thrombin generation assays. It is a substrate for thrombin, and upon cleavage, it releases AMC, which can be detected fluorometrically .Physical And Chemical Properties Analysis

H-Gly-Gly-AMC is a solid powder . The molecular weight is 289.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

1. Use in Thrombin Activity Monitoring

H-Gly-Gly-AMC serves as a key structure in synthesizing peptides for thrombin generation tests (TGT). These peptides, such as H-Gly-Gly-Arg-AMC, demonstrate improved water solubility and kinetic parameters compared to current TGT substrates. This enhancement makes them suitable for monitoring continuous thrombin generation, a critical factor in blood coagulation studies (van Berkel et al., 2012).

2. Characterization of Enzyme Kinetics

The compound plays a role in studying enzyme kinetics. For instance, in research on prolyl oligopeptidase (POP), a brain enzyme, derivatives like Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC are used to understand the enzyme's behavior and inhibition. This contributes to our understanding of neurological functions and potential therapeutic approaches (Venäläinen et al., 2002).

3. Studying Peptide-AMC Substrates

In the investigation of specific enzymes like isopeptidase T, H-Gly-Gly-AMC-related substrates are used to understand the enzyme's specificity and its modulation by other compounds such as ubiquitin. This research is pivotal for insights into protein degradation mechanisms and has broader implications in cellular biology (Stein et al., 1995).

Mecanismo De Acción

Target of Action

H-Gly-Gly-AMC, also known as Gly-Gly-AMC, is primarily used as a fluorogenic substrate for detecting the activity of bacterial proteases from Pseudomonas aeruginosa and Staphylococcus aureus . It is also used in thrombin generation assays to monitor the rate of thrombin generation .

Mode of Action

The compound works by releasing AMC (7-amino-4-methylcoumarin), a fluorophore that generates a signal when excited at 390 nm light, producing measured fluorescence at approximately 460 nm . This fluorescence can be used to quantify the protease activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of H-Gly-Gly-AMC is the proteolytic pathway. The compound serves as a substrate for bacterial proteases, which cleave the peptide bond to release the AMC fluorophore . The fluorescence signal generated provides a measure of the protease activity, indicating the level of bacterial infection.

Result of Action

The cleavage of H-Gly-Gly-AMC by bacterial proteases and the subsequent release of the AMC fluorophore result in a fluorescence signal. This signal can be quantified to determine the level of protease activity, providing a measure of bacterial infection severity .

Action Environment

The action of H-Gly-Gly-AMC is influenced by various environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . The temperature for transportation should be between 4-25℃ for up to 3 weeks . These conditions ensure the stability of the compound and its efficacy in detecting protease activity.

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLILQIZVFKNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Gly-AMC | |

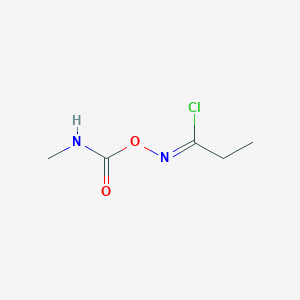

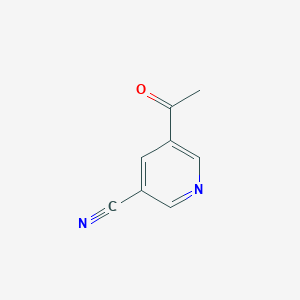

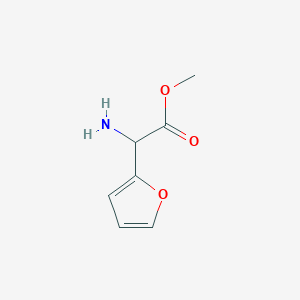

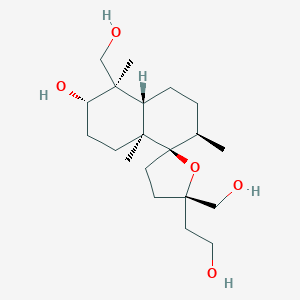

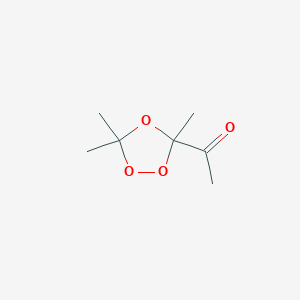

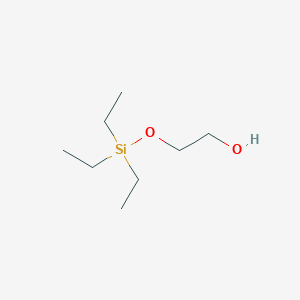

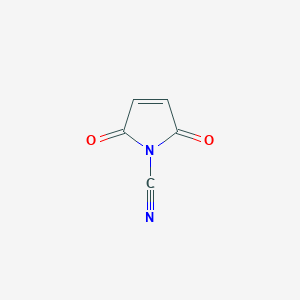

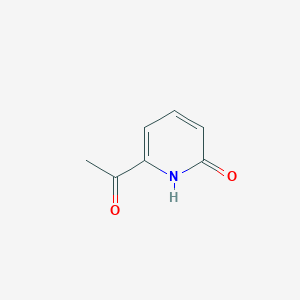

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)